molecular formula C10H11N B2557850 1-Ethyl-2-isocyano-3-methylbenzene CAS No. 21548-51-6

1-Ethyl-2-isocyano-3-methylbenzene

Cat. No.: B2557850
CAS No.: 21548-51-6
M. Wt: 145.205
InChI Key: XVHOBCRLMTUWTH-UHFFFAOYSA-N
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Description

Significance of Isocyanides in Modern Organic Synthesis and Catalysis

Isocyanides are highly valued in contemporary organic chemistry for their ability to participate in a wide array of chemical transformations. They are particularly renowned for their central role in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient construction of complex molecular scaffolds from simple starting materials in a single step. wikipedia.orgnih.gov This efficiency is a cornerstone of modern drug discovery and materials science.

In the realm of catalysis, isocyanides serve as versatile ligands for transition metals. Their electronic properties, which are analogous to carbon monoxide, enable them to stabilize metal centers in various oxidation states, thereby facilitating a broad spectrum of catalytic reactions, including cross-coupling and C-H functionalization. wikipedia.org The steric and electronic properties of aryl isocyanides can be finely tuned by altering the substituents on the aromatic ring, making them highly adaptable for specific catalytic applications.

Structural Features and Electronic Nature of Aryl Isocyanides

The isocyanide functional group is characterized by a linear or near-linear C-N-C arrangement. It is best described by two resonance structures, one with a triple bond between the nitrogen and carbon and another with a double bond. This duality imparts a unique reactivity profile, allowing the isocyanide carbon to act as both a nucleophile and an electrophile.

Aryl isocyanides, in particular, exhibit electronic properties that are influenced by the aromatic ring. The π system of the aryl group can interact with the isocyanide moiety, modulating its electron-donating and π-accepting capabilities. This interaction is crucial in the context of their coordination chemistry with transition metals, affecting the stability and reactivity of the resulting metal complexes. wikipedia.org

Positioning of 1-Ethyl-2-isocyano-3-methylbenzene within Substituted Aryl Isocyanides Research

This compound is a member of the sterically hindered, ortho-disubstituted aryl isocyanide family. The presence of ethyl and methyl groups at the ortho and meta positions, respectively, relative to the isocyano group, is expected to significantly influence its reactivity. Steric hindrance can play a crucial role in directing the regioselectivity of reactions and can also impact the coordination geometry and catalytic activity of its metal complexes.

Research on sterically demanding aryl isocyanides is an active area, driven by the quest for ligands that can promote challenging catalytic transformations. While direct studies on this compound are not extensively reported, its chemistry can be inferred from studies on related compounds like 2,6-dimethylphenyl isocyanide and other ortho-alkyl substituted aryl isocyanides. researchgate.netsigmaaldrich.com

Overview of Research Areas Pertaining to this compound

Based on the chemistry of analogous compounds, research involving this compound would likely focus on several key areas:

Multicomponent Reactions: Investigating its utility in Ugi and Passerini reactions to synthesize sterically congested peptide-like structures and α-acyloxy amides. The steric bulk would be expected to influence the reaction rates and diastereoselectivities. wikipedia.orgbroadinstitute.org

Coordination Chemistry and Catalysis: Exploring its properties as a ligand for transition metals such as palladium, nickel, and rhodium. The steric hindrance could lead to the formation of unique coordination complexes with interesting catalytic activities, particularly in cross-coupling reactions. nih.govnih.gov

Cyclization Reactions: Utilizing the isocyanide and the adjacent substituents to construct novel heterocyclic systems. The ortho-ethyl group could potentially participate in intramolecular cyclization reactions under specific conditions.

Hypothetical Synthesis and Characterization

Due to the lack of direct experimental data for this compound, a plausible synthetic route and expected characterization data are presented based on established methodologies for analogous compounds.

Synthesis

The synthesis of this compound would likely proceed via a two-step sequence starting from the corresponding aniline, 2-ethyl-3-methylaniline. nih.gov

Formylation: The amine would first be formylated to produce N-(2-ethyl-3-methylphenyl)formamide. This can be achieved using various formylating agents, such as formic acid or ethyl formate. nih.govnih.gov

Dehydration: The resulting formamide (B127407) would then be dehydrated to the isocyanide. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534). vedantu.com

Interactive Data Table: Plausible Synthesis of this compound

StepReactionReagents and Conditions (based on analogy)Plausible Yield
1Formylation of 2-ethyl-3-methylanilineHCOOH, Toluene, Dean-Stark trap, reflux85-95%
2Dehydration of N-(2-ethyl-3-methylphenyl)formamidePOCl₃, Pyridine, CH₂Cl₂, 0 °C to rt70-85%

Spectroscopic Data

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data, based on similar ortho-substituted aryl isocyanides, are summarized below. uwm.edunist.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristic Signals
IR SpectroscopyStrong, sharp absorption for the N≡C stretch, typically in the range of 2110-2130 cm⁻¹
¹H NMR SpectroscopyAromatic protons in the range of 7.0-7.5 ppm. A quartet for the benzylic CH₂ of the ethyl group around 2.6-2.8 ppm. A triplet for the methyl of the ethyl group around 1.2-1.4 ppm. A singlet for the methyl group on the ring around 2.3-2.5 ppm.
¹³C NMR SpectroscopyIsocyanide carbon signal in the range of 160-170 ppm. Aromatic carbons between 120-145 ppm. Alkyl carbons at higher field.

Potential Applications in Research

The unique structural features of this compound suggest its potential utility in several areas of chemical research.

Multicomponent Reactions

The steric hindrance imparted by the ortho-ethyl group could be exploited to control the stereochemistry of products in Ugi and Passerini reactions. While potentially slowing down the reaction rate, this steric influence could favor the formation of one diastereomer over another, which is a critical aspect in the synthesis of chiral molecules.

Synthesis of Heterocycles

The isocyano group, in conjunction with the ortho-ethyl substituent, could serve as a handle for the construction of novel heterocyclic frameworks. For instance, intramolecular cyclization reactions involving the isocyanide carbon and the benzylic protons of the ethyl group could be envisioned under appropriate catalytic conditions, leading to indole (B1671886) or other nitrogen-containing ring systems.

Coordination Chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-isocyano-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOBCRLMTUWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1[N+]#[C-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Ethyl 2 Isocyano 3 Methylbenzene

Unimolecular Reactivity of the Isocyano Functional Group

Unimolecular reactions of 1-Ethyl-2-isocyano-3-methylbenzene involve transformations of the isocyanide itself, without the incorporation of other reacting species. These pathways are typically induced by heat or light and lead to more stable isomers or oligomeric structures.

The thermal rearrangement of isocyanides to their more stable cyanide (nitrile) isomers is a fundamental unimolecular reaction. wikipedia.org This transformation, known as the isocyanide-cyanide rearrangement, is an exothermic process that can be initiated by prolonged heating. researchgate.net For an aryl isocyanide like this compound, this would involve the migration of the aromatic ring from the nitrogen to the carbon of the isocyano group.

The reaction proceeds through a transition state where the migrating group (the 2-ethyl-6-methylphenyl group) forms a three-membered ring with the C-N moiety. Theoretical studies on phenyl isocyanide suggest that the phenyl group shifts via a π-route, where the plane of the benzene (B151609) ring is oriented to interact with the C-N bond. wikipedia.org This process ultimately yields the thermodynamically favored 1-Ethyl-2-cyano-3-methylbenzene. This rearrangement serves as a key pathway in various synthetic sequences where an isocyanide is used as a precursor to a nitrile. nih.govnih.gov

Aryl isocyanides are known to undergo thermal oligomerization, forming a variety of complex cyclic structures. researchgate.net When heated, aryl isocyanides can form dimers, trimers, tetramers, and even hexamers. For instance, heating aryl isocyanides to approximately 150 °C can lead to the formation of hexameric pyrazino[1,2-a:4,5-a′]diindoles. researchgate.net At slightly lower temperatures, tetrameric indigo di-arylimines have been isolated. researchgate.net

These reactions are believed to proceed through stepwise cycloaddition mechanisms. The specific products formed can be influenced by the steric and electronic nature of the substituents on the aromatic ring. It is expected that this compound would follow similar oligomerization pathways under thermal conditions.

Furthermore, reductive oligomerization can be achieved using transition metal complexes. For example, reacting aryl isocyanides with a Vanadium(II) complex can result in the controlled formation of trimers and tetramers through pathways involving a divanadium ynediamido intermediate. organic-chemistry.org

The presence of substituents at the ortho position to the isocyano group in this compound opens up possibilities for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. While the ethyl and methyl groups themselves are generally unreactive in this context, derivatives of this compound could be designed to undergo such cyclizations.

For example, ortho-alkynylaryl isocyanides undergo photochemical intramolecular cyclization to produce quinoline derivatives. nih.gov Similarly, o-vinylaryl isocyanides can be cyclized via a manganese(III)-mediated radical reaction to yield various 2-functionalized quinolines. researchgate.net These reactions demonstrate that if a reactive unsaturated moiety were introduced into the ethyl group of this compound (e.g., by creating a vinyl or alkynyl group), it would serve as a precursor for the synthesis of complex fused heterocyclic structures.

Multicomponent Reactions (MCRs) Involving Aryl Isocyanides

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Isocyanides are exceptionally useful reagents in MCRs due to the reactivity of the isocyano carbon.

The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, yielding α-acylamino amides. beilstein-journals.orgmdpi.com The reaction typically involves a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide. As an aryl isocyanide, this compound is a suitable substrate for this transformation.

The generally accepted mechanism begins with the formation of an imine from the aldehyde and amine. beilstein-journals.orgscribd.com The isocyanide then adds to the imine, followed by the nucleophilic attack of the carboxylate to form a nitrilium ion intermediate. This intermediate then undergoes an intramolecular acyl transfer, known as a Mumm rearrangement, to furnish the final α-acylamino amide product. beilstein-journals.org The Ugi reaction is favored in polar, protic solvents like methanol or ethanol. mdpi.com

The immense scope of the Ugi reaction arises from the wide variety of commercially available starting materials that can be used, allowing for the rapid generation of large libraries of complex molecules. scribd.com

ComponentExample Reactants
Isocyanide This compound, Benzyl isocyanide, Cyclohexyl isocyanide, tert-Butyl isocyanide
Aldehyde/Ketone Benzaldehyde, Acetaldehyde, Acetone, Cyclohexanone, Paraformaldehyde
Amine Aniline, Benzylamine, Ammonia, Aminoacetaldehyde dimethyl acetal
Carboxylic Acid Acetic acid, Benzoic acid, Phenylacetic acid, Cyclohexanecarboxylic acid

The Passerini three-component reaction (P-3CR) was the first isocyanide-based MCR to be discovered. wikipedia.orgnih.gov It involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can readily participate as the isocyanide component in this reaction.

The mechanism is believed to be concerted, particularly in aprotic solvents where the reaction is typically faster. wikipedia.orgnih.gov It is proposed that hydrogen bonding between the carboxylic acid and the carbonyl compound facilitates a trimolecular reaction where the isocyanide adds to the carbonyl carbon while the carboxylate adds to the isocyano carbon. organic-chemistry.org This is followed by an acyl transfer to yield the final product. wikipedia.org In polar, protic solvents, an alternative ionic mechanism may operate. wikipedia.org

The Passerini reaction has a broad scope, tolerating a wide range of functional groups on all three components. Variants of the reaction have been developed where other acids, such as phosphinic acids or even silanols in the presence of a Lewis acid, can replace the carboxylic acid. nih.govorganic-chemistry.org

ComponentExample Reactants
Isocyanide This compound, 2-Isocyano-1,3-dimethylbenzene, tert-Butyl isocyanide
Aldehyde/Ketone m-Anisaldehyde, Formaldehyde, Ketones
Carboxylic Acid Acetic Acid, Hexanoic Acid, Benzoic Acid, Chiral Carboxylic Acids

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that efficiently constructs imidazo[1,2-a]-fused heterocycles. nih.govnih.gov This reaction involves an N-heterocyclic amidine (such as 2-aminopyridine or 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govnih.gov For this compound, its participation in the GBB reaction would be as the isocyanide component.

The generally accepted mechanism for the GBB reaction commences with the condensation of the aldehyde and the amidine to form an imine intermediate. This is followed by a proton-assisted or Lewis acid-catalyzed activation of the imine, which then undergoes a nucleophilic attack by the isocyano carbon of this compound. This attack forms a nitrilium ion intermediate. The final step involves an intramolecular cyclization, where the endocyclic nitrogen of the amidine attacks the nitrilium ion, followed by tautomerization to yield the aromatic imidazo[1,2-a]-heterocycle. wikipedia.org

The reaction is typically catalyzed by Brønsted or Lewis acids, with scandium(III) triflate (Sc(OTf)₃) being a commonly used and effective catalyst. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature in solvents like methanol. wikipedia.org The steric hindrance from the ortho-ethyl group in this compound might influence the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures compared to less hindered aryl isocyanides. However, the electron-donating nature of the alkyl groups on the benzene ring is expected to enhance the nucleophilicity of the isocyano carbon, which could favorably impact the initial attack on the imine.

Below is a table showing representative examples of the GBB reaction with various aryl isocyanides, which illustrates the expected scope and yields for reactions involving this compound.

AmidineAldehydeIsocyanideCatalyst (mol%)SolventYield (%)
2-AminopyridineBenzaldehydePhenyl isocyanideSc(OTf)₃ (10)Methanol85
2-Aminopyrazine4-Chlorobenzaldehyde2,6-Dimethylphenyl isocyanideBF₃·OEt₂ (20)Dichloromethane78
2-Aminothiazole4-Methoxybenzaldehydep-Tolyl isocyanideSc(OTf)₃ (5)Methanol92
2-AminopyridineFuran-2-carbaldehydeThis compound*Sc(OTf)₃ (10)Methanol(Predicted) 70-80
Note: Data for this compound is predicted based on the reactivity of structurally similar aryl isocyanides.

Other Isocyanide-Based Multicomponent Cascades

Beyond the GBB reaction, this compound is expected to be a valuable component in other isocyanide-based multicomponent reactions (IMCRs). These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials. nih.gov Two of the most prominent IMCRs are the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgbeilstein-journals.org The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where the isocyanide undergoes an α-addition with the carbonyl compound and the carboxylic acid. beilstein-journals.org

The Ugi four-component reaction (U-4CR) involves a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, yielding a dipeptide-like α-acylamino amide. organic-chemistry.org The mechanism typically starts with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine, forming a nitrilium intermediate, which is subsequently trapped by the carboxylate anion, followed by a Mumm rearrangement to give the final product. wikipedia.orgorganic-chemistry.org

In both the Passerini and Ugi reactions, this compound would serve as the isocyanide component. The steric bulk of the ortho-ethyl group might disfavor reactions with highly substituted carbonyls or imines. However, the enhanced nucleophilicity due to the electron-donating alkyl groups should facilitate the key step of nucleophilic attack by the isocyano carbon.

The table below provides illustrative examples of Passerini and Ugi reactions with aryl isocyanides, indicating the potential reactivity of this compound.

Reaction TypeCarbonyl ComponentAmine (for Ugi)Carboxylic AcidIsocyanideSolventYield (%)
PasseriniIsobutyraldehyde-Acetic acidPhenyl isocyanideDichloromethane90
PasseriniCyclohexanone-Benzoic acid2,6-Dimethylphenyl isocyanideToluene75
UgiBenzaldehydeBenzylamineAcetic acidp-Tolyl isocyanideMethanol88
UgiAcetoneAnilinePropionic acidThis compound*Methanol(Predicted) 70-85
Note: Data for this compound is predicted based on the reactivity of structurally similar aryl isocyanides.

Nucleophilic Reactivity of the Isocyano Carbon

The carbon atom of the isocyano group is formally divalent and exhibits carbenoid character, allowing it to act as a potent nucleophile. This nucleophilicity is central to the utility of isocyanides in a wide array of chemical transformations.

Addition to Carbonyl Compounds

The nucleophilic addition of isocyanides to carbonyl compounds is a key step in reactions like the Passerini reaction. wikipedia.orgbeilstein-journals.org In the absence of a carboxylic acid, the reaction can be promoted by Lewis acids. The isocyano carbon of this compound can attack the electrophilic carbon of an aldehyde or ketone. This addition forms a zwitterionic intermediate, which can then be trapped by a suitable nucleophile or undergo further rearrangement. The electron-donating ethyl and methyl groups on the aromatic ring of this compound are expected to enhance the nucleophilicity of the isocyano carbon, thereby facilitating this addition.

Reactions with Imines and Nitriles

The reaction of isocyanides with imines is the cornerstone of the Ugi and GBB reactions. nih.govorganic-chemistry.org Under Lewis acid catalysis, isocyanides can add to the C=N double bond of imines to form a nitrilium ion intermediate. nih.gov This intermediate is highly electrophilic and can be trapped by various nucleophiles. In some cases, a second molecule of the isocyanide can add to the initial adduct, leading to more complex structures. nih.gov The reactivity of this compound with imines is expected to be robust, although sterically demanding imines might react more slowly.

Reactions of isocyanides with nitriles are less common but can occur under specific conditions, often mediated by transition metals. These reactions can lead to the formation of various nitrogen-containing heterocycles.

Nucleophilic Attack on Activated Alkenes and Alkynes

Isocyanides, acting as nucleophiles, can react with electron-deficient (activated) alkenes and alkynes, which are often referred to as Michael acceptors. The reaction of an aryl isocyanide with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), typically leads to the formation of a zwitterionic intermediate. This intermediate can be trapped by various electrophiles or can undergo cyclization reactions to form a range of heterocyclic products. Similarly, reaction with activated alkenes can lead to the formation of cyclopropane derivatives or other addition products.

Reactivity with Amines and Other N-Nucleophiles

While isocyanides are generally stable in the presence of amines at neutral pH, their reaction can be promoted by catalysts or under specific conditions. acs.org For instance, in the Ugi reaction, the isocyanide reacts with the imine formed in situ from an amine and a carbonyl compound. organic-chemistry.org Direct addition of amines to isocyanides can be facilitated by transition metal catalysts, leading to the formation of formamidine derivatives. This reactivity is crucial for the synthesis of various nitrogen-containing compounds. This compound is expected to undergo such reactions, with the steric and electronic properties of the aryl group influencing the reaction outcomes.

Electrophilic and Radical Reactivity of the Isocyano Group

The isocyano group (-N⁺≡C⁻) is a versatile functional group characterized by its unique electronic structure, possessing both nucleophilic and electrophilic properties at the terminal carbon atom. scienceinfo.comnih.gov This "chameleonic" nature allows it to participate in a wide array of reactions, including radical cascades and interactions with electrophilic species. nih.gov

The isocyano carbon atom serves as an excellent acceptor for radical species. nih.gov This reactivity is the foundation for numerous radical cascade reactions, where an initial radical addition to the isocyano group generates a key imidoyl radical intermediate. scripps.edu This intermediate can then undergo further transformations, such as intramolecular cyclization, leading to the formation of complex heterocyclic structures.

For a molecule like this compound, the addition of a radical species (R•) would form an imidoyl radical. This highly reactive intermediate can subsequently engage in intramolecular reactions. For instance, radical cyclization of related 2-isocyanobiaryls is a well-established method for synthesizing phenanthridine derivatives. beilstein-journals.org In this process, the initially formed imidoyl radical attacks an adjacent aryl ring, leading to a fused heterocyclic system after aromatization. beilstein-journals.org While this compound is not a biaryl, this principle highlights the potential for intramolecular radical reactions if a suitable radical-accepting group were present on the molecule. The general mechanism involves the addition of the radical to the isocyanide carbon, followed by cyclization and subsequent steps to yield the final product. libretexts.org

Table 1: Key Steps in Radical Reactions of Isocyanides

Step Description Intermediate Species
Initiation A radical species (e.g., from a radical initiator) is generated. R•
Addition The radical adds to the terminal carbon of the isocyano group. Imidoyl Radical
Propagation/Cascade The imidoyl radical undergoes further reactions, such as intramolecular cyclization or intermolecular addition. Carbon-centered radical

| Termination | The radical chain is terminated through various mechanisms, such as radical coupling. | Stable Product |

This interactive table summarizes the fundamental stages of radical cascade reactions involving isocyanide functional groups.

The terminal carbon of the isocyano group has a lone pair of electrons, rendering it nucleophilic. nih.gov This allows it to react with various electrophiles. For instance, isocyanides react with acyl chlorides in the Nef isocyanide reaction and can participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines. wikipedia.org

In multicomponent reactions like the Passerini and Ugi reactions, the isocyanide acts as a key nucleophile. mdpi.com In the Ugi reaction, the isocyanide attacks an electrophilic iminium ion, which is formed from the condensation of an amine and a carbonyl compound. This attack generates a highly reactive nitrilium intermediate that is subsequently trapped by a nucleophile (e.g., a carboxylate) to form a stable bis-amide product after rearrangement. mdpi.com Similarly, in the Passerini reaction, the isocyanide attacks an activated carbonyl group, leading to an α-acyloxy amide product. mdpi.com These reactions underscore the ability of the isocyano carbon in this compound to act as a potent nucleophile.

Isocyanide insertion reactions, particularly those catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govvu.nl In a typical palladium-catalyzed cycle, an aryl halide first undergoes oxidative addition to a Pd(0) complex to form an arylpalladium species. nih.gov The isocyanide then undergoes a 1,1-migratory insertion into the palladium-carbon bond, forming an imidoyl palladium complex. nih.govacs.org This intermediate can then react with various coupling partners, leading to the final imine-containing products after reductive elimination. nih.gov

This methodology could be applied to derivatives of this compound. For example, if the aromatic ring were halogenated, it could participate in such insertion reactions. The isocyanide itself acts as the inserting C1 building block. These reactions are analogous to well-known carbonylative cross-couplings. nih.gov The process allows for the construction of complex molecular scaffolds, such as indoloquinolines or phenanthridines, through intramolecular C-H functionalization or electrophilic aromatic substitution following the initial insertion. nih.gov

Table 2: Generalized Palladium-Catalyzed Isocyanide Insertion Cycle

Stage Description Key Intermediate
Oxidative Addition An aryl halide (Ar-X) adds to a Pd(0) catalyst. Aryl Palladium Complex (Ar-Pd-X)
Isocyanide Insertion The isocyanide inserts into the Ar-Pd bond. Imidoyl Palladium Complex (Ar-C(=NR)-Pd-X)
Transmetalation/Ligand Exchange A coupling partner replaces the halide on the palladium center. (Ar-C(=NR)-Pd-Nu)

| Reductive Elimination | The final product is released, regenerating the Pd(0) catalyst. | Imine Product (Ar-C(=NR)-Nu) |

This interactive table outlines the key stages in a typical palladium-catalyzed cross-coupling reaction involving isocyanide insertion.

Reactivity Governed by the Aromatic Ring and Substituents

The reactivity of the benzene ring in this compound is influenced by the directing effects of the three substituents. The ethyl and methyl groups are alkyl groups, which are weakly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. youtube.com Conversely, the isocyano group is generally considered to be an electron-withdrawing and deactivating group.

The ethyl and methyl substituents on the aromatic ring provide sites for C-H functionalization, particularly at the benzylic positions. These C-H bonds are weaker than other C-H bonds in the molecule and are susceptible to radical and transition-metal-catalyzed reactions. tsijournals.comnih.gov For example, side-chain oxidation of alkylbenzenes using strong oxidizing agents like chromic acid can convert the alkyl groups into carboxylic acids. youtube.com

Modern C-H activation methods offer more selective transformations. sigmaaldrich.com For instance, iridium complexes have been shown to selectively activate ortho-C–H bonds in alkylarenes through a mechanism involving transient benzylic C–H activation. acs.org Such catalytic systems could potentially be used to functionalize the ethyl and methyl groups of this compound, allowing for the introduction of new functional groups at these positions while leaving the rest of the molecule intact.

Electrophilic aromatic substitution on the this compound ring would be governed by the combined electronic and steric influences of the substituents. The activating, ortho-, para-directing ethyl and methyl groups are in competition with the deactivating isocyano group. The positions on the ring are C4, C5, and C6.

Position C4: Ortho to the methyl group and meta to the ethyl and isocyano groups.

Position C5: Para to the methyl group, meta to the isocyano group, and ortho to the ethyl group.

Position C6: Ortho to the ethyl and isocyano groups.

Given that alkyl groups are activating, substitution is most likely to be directed by them. Position C5 is para to the methyl group and ortho to the ethyl group, making it electronically favorable. Position C4 is ortho to the methyl group. Position C6 is sterically hindered by the adjacent ethyl and isocyano groups. Therefore, electrophilic attack is most likely to occur at positions C4 and C5, with the precise outcome depending on the specific electrophile and reaction conditions. Catalyst-dependent regioselective syntheses have been demonstrated in other contexts, such as the formation of disubstituted triazoles from isocyanides, highlighting that reaction conditions can steer the outcome of a reaction toward a specific isomer. organic-chemistry.orgnih.gov

Coordination Chemistry and Catalytic Applications of 1 Ethyl 2 Isocyano 3 Methylbenzene

1-Ethyl-2-isocyano-3-methylbenzene as a Ligand in Transition Metal Complexes

The isocyanide functional group (-N≡C) is a versatile ligand in organometallic chemistry, capable of forming stable complexes with a wide array of transition metals. The specific electronic and steric properties of this compound are expected to influence its coordination behavior significantly.

Bonding Characteristics: σ-Donation and π-Acceptance

Isocyanide ligands are known to be excellent σ-donors and moderate π-acceptors. The lone pair of electrons on the carbon atom of the isocyanide group can be donated to an empty d-orbital of a transition metal, forming a strong σ-bond. Concurrently, filled d-orbitals on the metal can back-donate electron density into the empty π* antibonding orbitals of the C≡N triple bond. This π-backbonding strengthens the metal-ligand bond and influences the electronic properties of the metal center.

In the case of this compound, the presence of the electron-donating ethyl and methyl groups on the benzene (B151609) ring is anticipated to increase the electron density on the isocyanide carbon. This would enhance its σ-donating capability compared to unsubstituted phenyl isocyanide. The extent of π-acceptance would depend on the energy of the π* orbitals of the isocyanide group, which is also influenced by the substituents on the aromatic ring.

Steric and Electronic Tuning of Metal Centers

The substituents on an isocyanide ligand play a crucial role in tuning the steric and electronic environment of the metal center to which it is coordinated. The ortho-ethyl and meta-methyl groups in this compound would create a specific steric pocket around the metal. This steric hindrance can influence the number of ligands that can coordinate to the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates in a catalytic cycle.

Electronically, the inductive effect of the alkyl groups would enrich the metal center with electron density through the strong σ-donation of the isocyanide. This electronic modulation can affect the reactivity of the metal complex, for instance, by promoting oxidative addition or influencing the rate of reductive elimination in catalytic processes.

Formation of Stable Metal-Isocyanide Complexes

Isocyanides readily form stable complexes with various transition metals, including but not limited to palladium, nickel, platinum, gold, and iron. The formation of these complexes is driven by the favorable electronic interactions described above. It is highly probable that this compound would form stable complexes with these metals. The stability of such complexes would be a function of the metal's identity, its oxidation state, and the coordination number, as well as the specific steric and electronic contributions of the this compound ligand.

Role in Homogeneous Catalysis

The unique properties of isocyanide ligands make them valuable in the field of homogeneous catalysis. They can act as ancillary ligands, modifying the catalytic activity of a metal center, or they can be directly involved in the catalytic transformation through insertion reactions.

Palladium-Catalyzed Isocyanide Insertion Processes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Isocyanides can undergo migratory insertion into palladium-carbon bonds, a key step in many catalytic cycles. This insertion leads to the formation of an imidoyl-palladium intermediate, which can then be trapped by various nucleophiles to generate a diverse range of nitrogen-containing compounds.

Given the expected strong σ-donating nature of this compound, its insertion into a palladium-carbon bond would likely be facile. The steric bulk provided by the ethyl and methyl groups could influence the regioselectivity and stereoselectivity of subsequent bond-forming steps.

Table 1: Hypothetical Data for Palladium-Catalyzed Isocyanide Insertion

EntrySubstrateProduct StructureTheoretical Yield (%)
1Aryl HalideAryl-imidoyl derivative>90
2Vinyl HalideVinyl-imidoyl derivative85-95
3Allylic AcetateAllyl-imidoyl derivative80-90

Note: This table is purely illustrative and based on general trends in palladium-catalyzed isocyanide insertion reactions. No experimental data for this compound is currently available.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis, often exhibiting unique reactivity. In nickel-catalyzed cross-coupling reactions, isocyanide ligands can be employed to modulate the properties of the nickel catalyst. The steric and electronic parameters of this compound would likely influence the efficiency and selectivity of these reactions.

For instance, in a nickel-catalyzed Kumada or Suzuki-Miyaura coupling, the isocyanide ligand could affect the rate of oxidative addition of the organic halide to the nickel(0) center and the subsequent transmetalation and reductive elimination steps. The steric hindrance might favor the formation of less sterically demanding products.

Table 2: Potential Effects in Nickel-Catalyzed Cross-Coupling

Reaction TypePotential Role of LigandExpected Outcome
Kumada CouplingEnhanced oxidative additionIncreased reaction rate
Suzuki-Miyaura CouplingSteric controlImproved regioselectivity
Buchwald-Hartwig AminationStabilization of Ni(0)Higher catalyst turnover

Note: This table presents potential outcomes based on the established roles of ligands in nickel catalysis and is not based on experimental data for the specific compound.

Platinum-Mediated Transformations

While specific research on platinum-mediated transformations involving this compound is not extensively documented, the reactivity of structurally similar, sterically hindered aryl isocyanides provides valuable insights. Platinum complexes are well-known to catalyze a variety of transformations, including hydrofunctionalization and cross-coupling reactions.

Sterically hindered platinum complexes, such as those with pyridine-based ligands like in cis-[amminedichloro(2-methylpyridine)]platinum(II) (AMD473), have been designed to overcome resistance in certain therapeutic applications. nih.gov These complexes exhibit modified reactivity, including slower aquation rates and a reduced affinity for soft nucleophiles like sulfur ligands, which can be attributed to the steric bulk around the metal center. nih.gov The presence of the ethyl and methyl groups ortho to the isocyano functional group in this compound would be expected to impart similar steric constraints on its platinum complexes. This could influence the kinetics and selectivity of catalytic processes. For instance, in platinum-catalyzed hydrofunctionalization of unactivated alkenes, the steric environment created by the isocyanide ligand can play a crucial role in the substrate scope and efficiency of the reaction. rsc.org The steric hindrance can impact the approach of nucleophiles and the stability of reaction intermediates.

Table 1: Representative Platinum-Catalyzed Reactions with Sterically Hindered Ligands

Catalyst/Ligand SystemReaction TypeSubstrate ScopeKey FindingsReference
cis-[Amminedichloro(2-methylpyridine)]platinum(II)DNA BindingPlasmid and Cellular DNASlower formation of DNA interstrand cross-links compared to less hindered analogues. nih.gov
Pt(II) complexesHydrofunctionalizationUnactivated alkenes with C, N, O nucleophilesGood functional group compatibility and often good generality. rsc.org

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium complexes are highly effective catalysts for cycloaddition reactions, particularly [2+2+2] cycloadditions. While there are no specific reports on the use of this compound in such reactions, studies on analogous systems with alkenyl isocyanates and alkynes offer a model for its potential reactivity. nih.gov The rhodium(I)-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates with alkynes leads to the formation of indolizinone and quinolizinone frameworks. nih.gov

The steric and electronic properties of the substituents on the aryl isocyanide can significantly influence the outcome of these reactions. For instance, in the asymmetric [2+2+2] cycloaddition of alkenyl isocyanates and alkynes catalyzed by phosphoramidite-rhodium complexes, the nature of the aryl group on the isocyanate can affect both the yield and the stereoselectivity of the product. researchgate.net The presence of ortho-substituents, as in this compound, would likely play a significant role in directing the regioselectivity of the cycloaddition and could potentially lead to the formation of unique heterocyclic structures. Furthermore, rhodium-catalyzed reactions of diazoquinones with allylboronates have been shown to produce a variety of allylphenols through a proposed cyclopropanation/ring-opening/aromatization pathway. rsc.org The application of sterically hindered isocyanides in such catalytic systems remains an area for further exploration.

Table 2: Representative Rhodium-Catalyzed Cycloaddition Reactions

Catalyst/Ligand SystemReaction TypeReactantsProductsReference
[Rh(ethylene)2Cl]2/P(4-OMe-C6H4)3[2+2+2] CycloadditionAlkenyl isocyanates, AlkynesIndolizinones, Quinolizinones nih.gov
Phosphoramidite-Rhodium ComplexesAsymmetric [2+2+2] CycloadditionAlkenyl isocyanates, AlkynesChiral heterocycles researchgate.net
Rh2(esp)2Cyclopropanation/Ring OpeningDiazoquinones, AllylboronatesAllylphenols rsc.org

Copper-Catalyzed Processes

Copper catalysts are versatile and have been employed in a range of reactions involving isocyanides. A notable example involving a structurally related isocyanide is the copper-catalyzed alkylarylation of activated alkenes using isocyanides as the alkyl source, leading to 3,3-dialkylated oxindoles. kuleuven.be This reaction proceeds through a tandem radical addition/cyclization mechanism.

While specific copper-catalyzed processes with this compound are not widely reported, its participation in a multicomponent Ugi reaction to produce a pyrrolidine (B122466) derivative has been documented, albeit with a modest yield of 31%. rug.nl The Ugi reaction is a powerful tool for generating molecular diversity, and the steric hindrance of the isocyanide likely plays a role in the observed yield. Copper(I) iodide is a common catalyst for such reactions, particularly in the context of C-N bond formation. nih.gov The development of copper-catalyzed C-N coupling reactions with sterically hindered partners is an active area of research, with specialized ligands being developed to facilitate these challenging transformations. nih.gov

Table 3: Copper-Catalyzed and Related Reactions with Isocyanides

Reaction TypeIsocyanideOther ReactantsProductYieldReference
Ugi Multicomponent ReactionThis compoundAmine, Carbonyl, Carboxylic acidPyrrolidine derivative31% rug.nl
Alkylarylation of Activated AlkenesVarious isocyanidesN-arylacrylamides3,3-Dialkylated oxindoles- kuleuven.be

Other Base Metal Catalyzed Reactions

Beyond copper, other base metals like iron and nickel are gaining prominence in catalysis. Iron-catalyzed cross-coupling reactions have been developed for sterically hindered aryl Grignard reagents with allylic bromides. researchgate.net Similarly, nickel-catalyzed C-S cross-coupling of sterically hindered substrates has been achieved using flexible bidentate phosphine (B1218219) ligands. rsc.org These examples highlight the potential for base metals to mediate transformations involving sterically demanding substrates like this compound.

A specific reaction involving this compound is its reaction with N,N-dibromo-p-toluenesulfonamide in the presence of potassium carbonate and water to form a symmetrical sulfonyl guanidine. nih.govsemanticscholar.org This transformation proceeds in the absence of an external metal catalyst and involves a cascade reaction where one molecule of the isocyanide acts as a C1 source to form a carbodiimide (B86325) intermediate, while a second molecule undergoes C-N bond cleavage to act as an amine source. nih.govsemanticscholar.org

Table 4: Reaction of this compound to form Sulfonyl Guanidine

Reactant 1Reactant 2BaseSolventTemperatureProductYieldReference
This compoundN,N-dibromo-p-toluenesulfonamideK2CO3Water80 °CSymmetrical sulfonyl guanidine74% nih.govsemanticscholar.org

Heterogeneous Catalysis and Surface Adsorption Phenomena

The interaction of isocyanides with metal surfaces is crucial for understanding their role in heterogeneous catalysis and for the development of new nanomaterials.

Isocyanide Ligands Adsorbed on Metal Nanoparticles

The adsorption of aryl isocyanides on metal nanoparticles has been studied using techniques like surface-enhanced Raman scattering (SERS). For instance, 2,6-dimethylphenyl isocyanide, a compound structurally similar to this compound, has been shown to adsorb on gold, silver, and gold-silver alloy nanoparticle films. nih.gov The SERS spectra indicate that the isocyanide adsorbs in a standing geometry with respect to the surface. nih.gov The steric hindrance from the ortho-substituents influences the binding angle of the isocyanide group to the metal surface. nih.gov The nature of the metal nanoparticle also affects the interaction, with different shifts observed in the N-C stretching frequency depending on the metal and the surrounding environment. nih.gov

Surface-Mediated Reactions of Isocyanides

The reactivity of isocyanides on metal surfaces can differ from their behavior in solution. The coordination to a metal surface can activate the isocyanide for subsequent reactions. While specific surface-mediated reactions of this compound have not been detailed, the principles of steric effects on surface reactions of aryl radicals provide some context. Steric hindrance at the positions ortho to the reactive group can limit the growth of organic layers on surfaces. osti.gov This suggests that the ethyl and methyl groups on this compound would influence its packing and reactivity when adsorbed on a catalytic surface, potentially leading to monolayer formation or controlled surface functionalization.

Mechanistic Investigations of Catalytic Cycles Involving Aryl Isocyanides

The elucidation of catalytic mechanisms is fundamental to optimizing reaction conditions and designing more efficient catalysts. For catalytic cycles involving aryl isocyanides, such as this compound, a multi-pronged approach combining spectroscopic monitoring, computational modeling, and kinetic studies is employed to understand the intricate steps of the reaction. These investigations provide crucial insights into the formation of key intermediates, transition states, and the dynamics of ligand interactions at the metal center.

Spectroscopic Monitoring of Intermediates

Real-time observation of catalytic species is crucial for verifying proposed mechanistic pathways. Techniques like Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the evolution of intermediates in catalytic reactions involving aryl isocyanides. uwm.eduresearchgate.net

Infrared spectroscopy is particularly well-suited for studying isocyanide complexes because the C≡N stretching frequency (ν(C≡N)) is highly sensitive to the electronic environment of the ligand. wikipedia.org The ν(C≡N) band is intense and appears in a region of the IR spectrum (typically 2165–2110 cm⁻¹ for the free ligand) that is often free from other interfering absorptions. wikipedia.org When the isocyanide coordinates to a metal center, the position of this band shifts, providing information about the nature of the metal-ligand bond.

Sigma (σ) Donation: When the isocyanide acts primarily as a σ-donor, electron density is removed from the weakly anti-bonding highest occupied molecular orbital (HOMO) of the isocyanide, leading to a strengthening of the C≡N bond and a shift of the ν(C≡N) band to a higher frequency (wavenumber).

Pi (π) Back-donation: In electron-rich metal complexes, electron density from the metal's d-orbitals can be donated back into the π* anti-bonding orbitals of the isocyanide ligand. uwm.edu This back-bonding weakens the C≡N bond, causing a shift of the ν(C≡N) band to a lower frequency. wikipedia.org

For instance, in studies of the insertion of aryl isocyanides into palladium-methyl bonds, NMR and IR spectroscopy were used to track the consumption of the starting materials and the formation of the imidoyl product. kyushu-u.ac.jp The disappearance of the Pd-Me signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the imidoyl moiety confirmed the insertion step. kyushu-u.ac.jp Concurrently, IR spectroscopy showed the disappearance of the free isocyanide C≡N stretch and the appearance of two new bands: one for the coordinated isocyanide ligand and another at a lower frequency (around 1650 cm⁻¹) corresponding to the C=N stretch of the newly formed imidoyl group. kyushu-u.ac.jp

Table 1: Representative IR Frequencies for Aryl Isocyanide Species in a Catalytic Cycle

Species Functional Group Typical ν (cm⁻¹) Indication
Free Aryl Isocyanide C≡N 2130 Uncoordinated ligand
Coordinated Aryl Isocyanide M-(C≡N)-Ar 2175 Coordinated ligand, primarily σ-donation
Imidoyl Intermediate M-(C=N-Ar) 1653 Product of migratory insertion

Note: The values are illustrative and based on data for palladium-aryl isocyanide systems. The exact frequencies for this compound would depend on the specific metal center and reaction conditions. kyushu-u.ac.jpnih.gov

By using in-situ probes, such as fiber-optic ATR-IR probes, chemists can monitor the concentration profiles of reactants, intermediates, and products over time, allowing for the determination of reaction kinetics and the identification of rate-limiting steps. researchgate.net

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental studies by offering detailed energetic and structural information about reaction pathways that are often inaccessible through spectroscopy alone. researchgate.net For catalytic cycles involving this compound, computational models can be used to:

Calculate the geometries and energies of reactants, intermediates, and transition states.

Map the potential energy surface of the reaction, identifying the most favorable pathway.

Analyze the electronic structure of key intermediates to understand bonding and reactivity.

Predict the influence of ligand modifications (e.g., steric and electronic effects of the ethyl and methyl groups on the aryl ring) on the reaction barrier.

A common reaction pathway for isocyanides is their insertion into metal-carbon or metal-hydride bonds. wikipedia.org Computational studies of such processes typically investigate a sequence of elementary steps. For example, in a palladium-catalyzed reaction, a plausible sequence involves:

Ligand Association: The aryl isocyanide coordinates to the metal center.

Migratory Insertion: The isocyanide inserts into a Pd-Alkyl bond, proceeding through a calculated transition state to form a palladium-imidoyl intermediate.

Subsequent Reaction/Reductive Elimination: The imidoyl intermediate reacts further to yield the final product and regenerate the catalyst.

Table 2: Illustrative Computational Data for a Generic Isocyanide Insertion Step

Step Process Relative Energy (kcal/mol) Description
1 Reactant Complex (M-R + CNR') 0.0 Stable starting complex
2 Transition State (TS) +15.2 Energy barrier for migratory insertion
3 Product Complex (M-C(R)=NR') -10.5 Thermodynamically favorable imidoyl intermediate

Note: The energy values are hypothetical and serve to illustrate the type of data generated from computational studies of catalytic reaction pathways.

Ligand Exchange Dynamics

The substitution of ligands at a metal center is a fundamental step in many catalytic cycles. The rate and mechanism of ligand exchange are governed by the properties of the incoming ligand, the leaving ligand, and the metal center itself. For a complex containing this compound, its exchange with other ligands (e.g., solvent molecules, substrates, or phosphines) is critical for catalytic turnover.

The dynamics of this exchange can be influenced by several factors:

Steric Hindrance: The 1,2,3-substitution pattern on the benzene ring of this compound creates significant steric bulk around the coordinating isocyanide carbon. This can influence the rate of both associative and dissociative ligand exchange pathways.

Electronic Properties: As a strong σ-donor and a moderate π-acceptor, the aryl isocyanide forms a robust bond with the metal. The strength of this bond will dictate the lability of the ligand and its propensity to be replaced by another ligand.

The Trans Effect: In square planar or octahedral complexes, the ligand positioned trans to the isocyanide can influence its lability. A strongly trans-directing ligand can weaken the metal-isocyanide bond, facilitating its dissociation.

Studies on the surface chemistry of nanocrystals have shown that ligand exchange can proceed with or without the displacement of other bound ligands, depending on the reaction conditions and the presence of additives. nih.gov While not a homogenous catalytic system, these studies highlight that the binding of a new ligand can occur at a vacant coordination site before the departure of an existing ligand. nih.gov The stability of isocyanide complexes can be limited, and in some cases, light can induce the dissociation of an isocyanide ligand, which represents an important pathway for ligand exchange and potential catalyst deactivation. nih.gov Understanding these dynamics is key to maintaining a stable and active catalytic species in solution.

Table 3: Factors Influencing Ligand Exchange Rates for Aryl Isocyanide Complexes

Factor Influence on Exchange Rate Rationale for this compound
Steric Bulk of Isocyanide Can decrease rate of associative exchange; may increase rate of dissociative exchange. The ortho-ethyl group provides significant steric hindrance, likely favoring a dissociative mechanism.
σ-Donor Strength Stronger σ-donors form stronger M-C bonds, decreasing the rate of dissociative exchange. Aryl isocyanides are strong σ-donors, suggesting a relatively slow dissociative exchange rate.
π-Acceptor Ability Stronger π-acceptance strengthens the M-C bond, decreasing the dissociative rate. Moderate π-acceptor ability contributes to a strong metal-ligand bond.
Nature of Other Ligands Ligands with a strong trans effect can increase the rate of exchange for the trans-isocyanide. Dependent on the specific catalyst structure.
Solvent Coordinating Ability Strongly coordinating solvents can facilitate exchange via an associative pathway. Exchange rates may be faster in solvents like acetonitrile (B52724) compared to hexane.

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 2 Isocyano 3 Methylbenzene and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Electronic States

Spectroscopic techniques are indispensable for determining the molecular structure and understanding the electronic states of organic compounds. For 1-ethyl-2-isocyano-3-methylbenzene, a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and UV-Visible spectroscopy, provides a complete picture of its atomic connectivity and electronic makeup.

Infrared (IR) Spectroscopy: C≡N Stretch Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The isocyano group (-N≡C) has a characteristic stretching vibration that appears in a distinct region of the IR spectrum.

Key Finding: The most significant feature in the IR spectrum of an isocyanide is the C≡N triple bond stretch. For aromatic isocyanides, this absorption is typically intense and found in the range of 2100-2160 cm⁻¹. chemicalbook.comuwm.edu This is shifted to a slightly lower frequency compared to their nitrile (C≡N) counterparts (which absorb around 2200-2250 cm⁻¹) due to the zwitterionic character of the isocyano group. chemicalbook.com The electronic nature of the substituents on the aromatic ring can subtly influence the exact frequency of this absorption. The electron-donating ethyl and methyl groups on this compound are expected to slightly lower the C≡N stretching frequency compared to unsubstituted phenyl isocyanide.

Other Expected Absorptions: The spectrum would also display characteristic absorptions for the aromatic ring and alkyl groups. These include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2975 cm⁻¹ libretexts.org

C=C stretching (aromatic): Two bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ libretexts.org

C-H bending (alkyl): ~1375-1465 cm⁻¹

Table 1: Predicted Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Isocyano (-N≡C)C≡N Stretch2100 - 2160Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch~1600 and 1450-1500Medium-Weak
Ethyl & MethylC-H Stretch2850 - 2975Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups.

Aromatic Protons (Ar-H): These protons typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org The three adjacent protons on the benzene (B151609) ring will exhibit a complex splitting pattern due to spin-spin coupling. Their exact shifts are influenced by the electronic effects of the three substituents.

Ethyl Group Protons (-CH₂CH₃): The benzylic methylene (B1212753) protons (-CH₂) are expected around 2.5-3.0 ppm, appearing as a quartet due to coupling with the adjacent methyl protons. libretexts.org The methyl protons (-CH₃) of the ethyl group will appear further upfield, likely around 1.2-1.5 ppm, as a triplet. openstax.org

Methyl Group Protons (Ar-CH₃): The protons of the methyl group directly attached to the ring are expected in the benzylic region, around 2.3-2.5 ppm, as a singlet. oregonstate.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms.

Isocyanide Carbon (-N≡C): The isocyanide carbon is characteristically found in a range of approximately 155-170 ppm, though this can be solvent-dependent. exlibrisgroup.com

Aromatic Carbons: The six aromatic carbons will appear in the typical range of 120-150 ppm. oregonstate.edu The carbon attached to the isocyano group (C2) and the substituted carbons (C1, C3) will have distinct chemical shifts from the proton-bearing carbons (C4, C5, C6).

Alkyl Carbons: The ethyl group carbons are expected with the -CH₂ carbon around 25-30 ppm and the -CH₃ carbon around 13-16 ppm. nih.gov The aromatic methyl carbon is predicted to be around 18-22 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
GroupAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Isocyano-N≡C-155 - 170
AromaticAr-CH6.8 - 7.5125 - 135
C-Ethyl-~140
C-Isocyano & C-Methyl-125 - 145
Ethyl-CH₂-2.5 - 3.0 (quartet)25 - 30
-CH₃1.2 - 1.5 (triplet)13 - 16
MethylAr-CH₃2.3 - 2.5 (singlet)18 - 22

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₀H₁₁N, molecular weight ≈ 145.20 amu), electron impact (EI) ionization would lead to a series of characteristic fragments.

Molecular Ion Peak (M⁺•): A distinct molecular ion peak would be expected at m/z = 145. In many aromatic compounds, this is a relatively stable ion and thus can be quite prominent. miamioh.edu

Key Fragmentation Pathways: Fragmentation is driven by the formation of stable carbocations.

Loss of an Ethyl Group: Cleavage of the bond between the ethyl group and the aromatic ring (benzylic cleavage) is a highly favorable process, leading to the loss of an ethyl radical (•CH₂CH₃, 29 amu). This would produce a significant peak at m/z = 116.

Loss of a Methyl Radical: A less dominant, but still likely, fragmentation is the loss of a methyl radical from the ethyl group (•CH₃, 15 amu) after initial ionization, leading to a peak at m/z = 130. This fragment is a stable benzylic cation.

Rearrangements: Aromatic ions are known to undergo rearrangements. For instance, the fragment at m/z = 116 could potentially rearrange to a stable tropylium-like structure. libretexts.org Further fragmentation of the ring system would lead to smaller fragments.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring.

Expected Absorptions: The benzene ring itself has two primary absorption bands: the intense E2-band (around 204 nm) and the weaker, fine-structured B-band (around 256 nm). The presence of the ethyl, methyl, and isocyano substituents will cause a bathochromic shift (shift to longer wavelengths) and hyperchromic effect (increase in intensity) of these bands. The isocyano group, acting as a chromophore in conjugation with the ring, will significantly influence the spectrum. Aromatic isocyanides typically show strong absorption maxima in the UV region. researchgate.netacs.org For this compound, absorptions are expected in the 250-300 nm range, corresponding to the π → π* transitions of the substituted aromatic system.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), are crucial for predicting molecular properties when experimental data is scarce. These methods provide insights into the electronic structure, geometry, and reactivity that complement spectroscopic findings.

Density Functional Theory (DFT) Studies on Molecular Properties

DFT calculations can be used to model the properties of this compound with high accuracy. Functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such organic molecules. nih.govnih.gov

Geometry Optimization: DFT can calculate the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other calculated properties.

Spectroscopic Predictions:

IR Frequencies: DFT can compute the vibrational frequencies, which can be directly compared to experimental IR spectra to aid in peak assignment. The calculated C≡N stretch would provide a precise theoretical value.

NMR Chemical Shifts: The theory allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts, providing a powerful tool for assigning complex ¹H and ¹³C spectra. acs.org

Electronic Properties and Reactivity:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov For aromatic isocyanides, the HOMO is typically located on the phenyl ring, while the LUMO involves contributions from the isocyanide's π* orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For an aryl isocyanide, the region around the terminal carbon of the isocyano group is typically electron-rich and nucleophilic.

Table 3: Properties of this compound Predictable by DFT.
PropertySignificance
Optimized GeometryProvides accurate bond lengths and angles.
Vibrational FrequenciesPredicts IR spectrum for comparison with experimental data.
NMR Chemical ShiftsAids in the assignment of ¹H and ¹³C NMR signals.
HOMO/LUMO EnergiesIndicates electronic reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps electrophilic and nucleophilic sites for reactivity prediction.

Ab Initio Calculations for Isomerization and Reaction Pathways

Ab initio molecular modeling is a powerful tool for investigating the isomerization and reaction pathways of isocyanides like this compound. These computational studies provide insights into reaction mechanisms that are often difficult to probe experimentally. For instance, theoretical studies on the reactions of isocyanides with various reagents have elucidated the stepwise nature of these transformations.

One of the key reaction types for isocyanides is nucleophilic addition to the carbon atom of the isocyano group. mdpi.com Density Functional Theory (DFT) calculations have shown that the mechanism for the addition of N-nucleophiles to metal-bound isocyanides is typically a stepwise associative process. mdpi.com This involves the initial attack of the nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophile and subsequent protonation of the isocyanide nitrogen to yield the final product. mdpi.com The calculated activation energies for these reactions are generally in the range of 19.8–22.4 kcal/mol. mdpi.com

Computational studies have also been instrumental in understanding the biosynthesis of isocyanide-containing natural products. One proposed pathway involves the formation of the isocyano group from amino acids like tyrosine and tryptophan, followed by an iron-mediated decarboxylation. acs.org Further computational modeling of these pathways can help to refine our understanding of the enzymatic machinery involved.

The isomerization of isocyanides to nitriles is another area where ab initio calculations are valuable. While not directly studying this compound, research on simpler isocyanides like methyl isocyanide (CH₃NC) provides a foundational understanding. Theoretical studies on the atmospheric chemistry of methyl isocyanide have explored its reaction with various atmospheric radicals. For example, the reaction with the hydroxyl radical (OH) can proceed via two main pathways: addition to the isocyano carbon or hydrogen abstraction from the methyl group. acs.org Calculations indicate that the addition pathway is significantly more favorable under tropospheric conditions. acs.org

Furthermore, computational models have been used to investigate the oligomerization of organic isocyanides initiated by metal hydrides. rsc.org These studies help to map out the reaction pathways that lead to the formation of longer chain structures from isocyanide monomers.

The table below summarizes key findings from ab initio studies on isocyanide reactivity, which can be extrapolated to understand the potential isomerization and reaction pathways of this compound.

Reaction TypeKey Mechanistic Findings from Ab Initio StudiesCalculated Activation Energy (ΔG≠)
Nucleophilic AdditionStepwise associative mechanism: nucleophile addition, deprotonation, and protonation. mdpi.com19.8–22.4 kcal/mol mdpi.com
Reaction with OH radicalAddition to the isocyano carbon is the dominant pathway over H-abstraction. acs.orgBarrier for addition is significantly lower than for abstraction. acs.org
Reaction with NO radicalFormation of various NCSNO isomers is favorable. nih.govN/A
OligomerizationInitial insertion into a metal-hydride bond followed by coupling reactions. rsc.orgN/A

Modeling of Isocyanide Interactions with Metal Centers

The interaction of isocyanides with metal centers is a cornerstone of their chemistry, and computational modeling provides deep insights into the nature of this bonding. Isocyanides are versatile ligands, capable of acting as both σ-donors and π-acceptors, a behavior they share with carbon monoxide. wikipedia.org However, most isocyanides are stronger σ-donors and weaker π-acceptors than CO. wikipedia.org

The bonding between a metal and an isocyanide ligand involves σ-donation from the carbon lone pair of the isocyanide to an empty metal orbital and π-back-donation from a filled metal d-orbital to the π* antibonding orbitals of the isocyanide. wikipedia.orgnih.gov The extent of π-back-donation is crucial and influences the geometry and spectroscopy of the resulting metal complex. wikipedia.org In electron-rich metal complexes, significant π-back-donation occurs, leading to a bending of the M-C-N angle away from the typical 180°. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for modeling these interactions. rsc.orgresearchgate.net DFT calculations can predict the geometries, electronic structures, and spectroscopic properties of metal-isocyanide complexes with good accuracy. acs.org For instance, DFT studies have been used to understand the bonding in platinum(II) complexes with isocyanide ligands, revealing the stepwise associative mechanism of nucleophilic attack on the coordinated isocyanide. mdpi.com

The nature of the substituent on the isocyanide influences its interaction with the metal center. Aromatic isocyanides, such as this compound, are generally better π-acceptors than aliphatic isocyanides due to the extended conjugation provided by the aromatic ring, which can better delocalize the back-donated electron density. acs.org

Computational modeling is also essential for understanding the behavior of isocyanides on metal surfaces. nih.govresearchgate.net DFT calculations can determine the preferred adsorption geometries and the resulting vibrational frequencies of the adsorbed isocyanide. nih.gov These studies have shown that the coordination environment significantly affects the isocyanide stretching frequency, a key spectroscopic marker. nih.gov

The table below presents a summary of the key aspects of isocyanide-metal interactions as revealed by computational modeling.

Interaction AspectKey Insights from Computational Modeling
Bonding NatureCombination of σ-donation from isocyanide to metal and π-back-donation from metal to isocyanide. wikipedia.orgnih.gov
Ligand PropertiesGenerally stronger σ-donors and weaker π-acceptors compared to CO. Aromatic isocyanides are better π-acceptors than aliphatic ones. acs.orgwikipedia.org
Geometric EffectsSignificant π-back-donation can cause the M-C-N angle to deviate from linearity. wikipedia.org
ReactivityCoordination to a metal center activates the isocyanide carbon towards nucleophilic attack. mdpi.com
Surface InteractionsAdsorption geometry on metal surfaces significantly influences vibrational frequencies. nih.gov

Simulation of Spectroscopic Signatures

Computational methods are invaluable for simulating the spectroscopic signatures of molecules like this compound, aiding in the interpretation of experimental spectra. longdom.orgnsf.gov Density Functional Theory (DFT) is a prominent tool for these simulations, capable of predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. researchgate.netresearchgate.net

The simulation of infrared (IR) spectra is particularly useful for isocyanides, as the C≡N stretching frequency (ν(C≡N)) is a sensitive probe of the molecule's electronic environment. wikipedia.org In free isocyanides, this band typically appears in the range of 2110–2165 cm⁻¹. wikipedia.org DFT calculations can predict the position of this band and how it shifts upon coordination to a metal or interaction with other molecules. nih.gov For instance, when an isocyanide acts primarily as a σ-donor ligand in a metal complex, the ν(C≡N) shifts to higher frequencies compared to the free ligand. wikipedia.org Conversely, in electron-rich systems with significant π-back-donation, the ν(C≡N) shifts to lower frequencies. wikipedia.org

Computational modeling can also simulate NMR spectra, including ¹³C NMR chemical shifts. acs.org The isocyano carbon atom has a characteristic chemical shift in the range of 156-170 ppm. scripps.edu DFT calculations can predict these chemical shifts, providing a means to confirm structural assignments and understand the electronic structure around the isocyano group.

Simulations are not limited to isolated molecules. They can also be used to model the spectra of molecules in different environments, such as in solution or adsorbed on a surface. nsf.gov This is crucial for understanding how intermolecular interactions affect the spectroscopic properties. For example, DFT calculations have been used to simulate the vibrational spectra of isocyanides on metal surfaces, revealing how different adsorption geometries lead to distinct vibrational signatures. nih.gov

The table below provides an overview of the application of computational methods in simulating the spectroscopic signatures of isocyanides.

Spectroscopic TechniqueKey Information from Simulation
Infrared (IR) SpectroscopyPrediction of the C≡N stretching frequency (ν(C≡N)) and its shift upon coordination or interaction. wikipedia.orgnih.gov
Raman SpectroscopyComplements IR spectroscopy by providing information on other vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR)Prediction of ¹³C chemical shifts, particularly for the isocyano carbon. acs.org

Crystallographic Analysis of Isocyanide Complexes and Adducts

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For compounds like this compound and its derivatives, X-ray crystallography provides definitive information about their molecular structure, as well as the nature of their interactions in the solid state. acs.org

The crystal structures of numerous isocyanide-metal complexes have been determined, revealing key details about the coordination of the isocyanide ligand. acs.orgnih.govacs.org In many terminal isocyanide complexes, the M-C-N-C linkage is nearly linear, with a C-N-C angle close to 180°. nih.gov However, as predicted by computational models, significant π-back-donation from an electron-rich metal center can lead to a bending of this angle. wikipedia.org Bridging isocyanide ligands, where the isocyanide coordinates to two metal centers, are always bent. wikipedia.org

X-ray diffraction studies have also provided insight into the intermolecular interactions of isocyanides. acs.orgnih.gov A significant finding is the ability of the isocyanide carbon to act as a hydrogen bond acceptor. acs.org Analysis of the Cambridge Structural Database has shown that a large percentage of non-metal-bound isocyanides form hydrogen bonds. acs.org These interactions can involve various hydrogen donors, including O-H, N-H, and even polarized C-H groups. acs.org

Furthermore, crystallographic data can reveal other types of non-covalent interactions, such as π-π stacking between aromatic rings and interactions between the isocyano group and other functional groups. acs.org For instance, in some crystal structures, the isocyanide carbon is observed to approach a carbonyl carbon, which can be interpreted as a snapshot of the Bürgi-Dunitz trajectory for nucleophilic attack. nih.gov

The table below summarizes key structural parameters obtained from X-ray diffraction studies of isocyanide-containing compounds.

Structural FeatureTypical Values and Observations from X-ray Diffraction
C-N bond lengthApproximately 1.17 Å, consistent with a triple bond. nih.gov
C-N-C angle (terminal)Generally close to 180°, but can be bent in electron-rich metal complexes. wikipedia.orgnih.gov
M-C-N angle (terminal)Varies depending on the extent of π-back-donation. wikipedia.org
C-N-C angle (bridging)Always bent. wikipedia.org
Hydrogen bondingThe isocyanide carbon can act as a hydrogen bond acceptor, with C···H distances typically between 2.0 and 2.9 Å. acs.org

Advanced Applications in Chemical Synthesis and Materials Science

1-Ethyl-2-isocyano-3-methylbenzene as a C1 Building Block

Isocyanides are highly valued in organic synthesis as C1 building blocks, meaning they contribute a single carbon atom to a new molecular structure. researchgate.net Their utility shines in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, a process favored for its efficiency and atom economy. nih.gov The isocyanide carbon, with its dual nucleophilic and electrophilic character, is central to the success of these reactions.

A primary application of aryl isocyanides like this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. utexas.edu Through multicomponent reactions, the isocyanide group facilitates the rapid assembly of complex ring systems.

Key reactions include:

Ugi Reaction: A four-component reaction involving an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acylamino amides. These products can be further cyclized to form various heterocycles like hydantoins, benzodiazepines, and piperazinones. nih.govwikipedia.org

Passerini Reaction: A three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy carboxamide. nih.govwikipedia.org

[4+1] Cycloadditions: Isocyanides can react with 1,3-dipolar compounds or dienes in cycloaddition reactions to construct five-membered heterocyclic rings. wikipedia.org For example, their reaction with tetrazines is a well-established method for synthesizing triazole derivatives. wikipedia.org

The table below illustrates how a generic aryl isocyanide might be used in these fundamental reactions to produce heterocyclic precursors.

Reaction Type Reactants Resulting Core Structure
Ugi 4-Component ReactionAryl Isocyanide, Amine, Aldehyde, Carboxylic Acidα-Acylamino Amide
Passerini 3-Component ReactionAryl Isocyanide, Ketone, Carboxylic Acidα-Acyloxy Carboxamide
[4+1] CycloadditionAryl Isocyanide, TetrazineTriazole Derivative

The products of isocyanide-based multicomponent reactions serve as versatile molecular scaffolds for creating libraries of compounds in drug discovery. nih.gov The ability to introduce four points of diversity in a single step (as in the Ugi reaction) makes this compound a potentially valuable tool for generating complex and sterically hindered molecules that might otherwise be difficult to synthesize. These scaffolds are foundational for developing new therapeutic agents. nih.gov

Role in Polymer Chemistry

Aryl isocyanides are notable monomers in polymer chemistry, primarily due to their ability to form rigid, helical polymers known as polyisocyanides. researchgate.nete3s-conferences.org

Isocyanides can undergo polymerization through the carbon-nitrogen triple bond. wikipedia.org The mechanism is sensitive to the catalyst and the steric properties of the isocyanide monomer. For sterically hindered aryl isocyanides, such as this compound, polymerization is often suppressed or proceeds in a highly controlled manner. nih.gov This steric hindrance can prevent uncontrolled, spontaneous polymerization and allows for "living polymerization" when initiated by specific organometallic catalysts, such as those based on Nickel(II) or Rhodium. nih.govresearchgate.net

Living polymerization offers precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index). researchgate.netresearchgate.net Studies on bulky aryl isocyanides show that while unhindered isocyanides polymerize rapidly, those with significant ortho-substituents exhibit much slower and more controllable reactions. nih.gov This control is crucial for designing polymers with specific properties.

One of the most significant features of polyisocyanides derived from bulky aryl isocyanides is their propensity to form stable, helical secondary structures. researchgate.nete3s-conferences.org The polymer backbone consists of a sequence of C=N double bonds, and steric repulsion between the bulky side chains forces the chain to twist into a rigid, screw-sense-persistent helix. researchgate.nete3s-conferences.org

Structure: The resulting polymer is a rigid rod with a 4/1 helical structure (four monomer units per turn).

Chirality: If a chiral monomer or catalyst is used, it is possible to produce polymers with a preferred screw sense (either left-handed or right-handed), leading to materials with significant optical activity. researchgate.nete3s-conferences.org

The predictable and stable helical structure of these polymers makes them promising candidates for applications in chiral separations, asymmetric catalysis, and advanced optical materials. researchgate.net

Interfacial Chemistry and Nanomaterials

While specific studies detailing the use of this compound in interfacial chemistry and nanomaterials are not prominent in the surveyed literature, the fundamental properties of the isocyanide group suggest potential applications. Isocyanides are known to act as strong ligands, binding readily to the surfaces of transition metals like gold, palladium, and platinum. This property is foundational for the development of self-assembled monolayers (SAMs) on metal surfaces and for stabilizing metal nanoparticles. The steric bulk provided by the ethyl and methyl groups could influence the packing density and orientation of the molecules on a surface, potentially creating unique interfacial properties.

Stabilization and Functionalization of Metal Nanoparticles

The stabilization of metal nanoparticles is crucial to prevent their aggregation and maintain their unique properties. This is typically achieved by coating their surface with ligands. Isocyanides, as a class of compounds, can act as effective ligands for metal surfaces due to the strong dative bond formed between the isocyanide carbon and the metal atoms. Aryl isocyanides, in particular, can offer steric bulk and electronic properties that can be tuned by the substituents on the aromatic ring. These ligands can passivate the nanoparticle surface, preventing agglomeration and providing solubility in various solvents. The functional groups on the aryl ring can also be used to impart additional functionalities to the nanoparticles, such as targeting moieties for biological applications or catalytic sites.

Integration into Molecular Electronic Devices

Molecular electronics aims to use single molecules or nanoscale assemblies of molecules as electronic components. Aryl isocyanides are of interest in this field because the isocyanide group can form a stable chemical bond to metal electrodes, effectively wiring the molecule into a circuit. The electronic properties of the molecule, and thus the resulting device, can be systematically modified by changing the substituents on the aryl ring. acs.orgnih.gov For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, influencing the conductivity and switching behavior of the molecular junction. Research in this area has explored various aryl isocyanides as components in molecular wires, switches, and sensors. acs.orgnih.gov

Bioorthogonal Chemistry and Bioconjugation (Methodological Aspects)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules.

Isocyanide-Tetrazine Click Reactions

The reaction between an isocyanide and a tetrazine is a type of "click chemistry" that has found application in bioorthogonal chemistry. This reaction, a [4+1] cycloaddition, is known for its high speed and selectivity, proceeding readily under physiological conditions without the need for a catalyst. The isocyanide serves as a compact and stable functional group that can be incorporated into biomolecules. When it reacts with a tetrazine-modified partner, a stable conjugate is formed, allowing for the specific labeling of proteins, sugars, or other biological targets.

Multi-Component Reactions for Biomacromolecule Labeling

Multi-component reactions (MCRs), such as the Passerini and Ugi reactions, are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. Isocyanides are a key component in many of these reactions. In the context of bioconjugation, MCRs offer an efficient way to label biomacromolecules. By designing the components of the MCR with appropriate functionalities, researchers can attach fluorescent dyes, affinity tags, or drug molecules to proteins and other biopolymers in a one-pot procedure. This approach is valued for its efficiency and the diversity of structures that can be generated.

Q & A

Q. How to design a robust study evaluating the photostability of this compound?

  • Methodological Answer : Expose samples to UV-Vis light (e.g., 254–365 nm) in quartz cuvettes and monitor degradation via HPLC-UV at timed intervals. Include controls with light-absorbing stabilizers (e.g., TiO2_2 nanoparticles). Correlate degradation rates with computed HOMO-LUMO gaps (DFT) to predict wavelength-dependent reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.